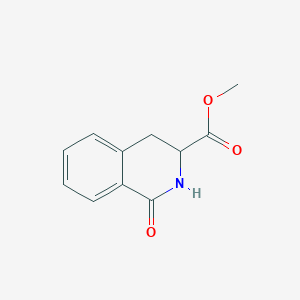

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Overview

Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated isoquinoline scaffold with a ketone group at position 1 and a methyl ester at position 2. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . This compound has garnered attention in medicinal chemistry, particularly as a scaffold for protease inhibitors, such as those targeting West Nile virus NS2B-NS3 protease . Its synthesis typically involves AlCl₃-mediated cyclization in methylene chloride, followed by hydrolysis and esterification .

Preparation Methods

Traditional Chemical Synthesis Routes

Pictet-Spengler Reaction

The Pictet-Spengler reaction, a classical method for synthesizing tetrahydroisoquinolines, involves the condensation of β-arylethylamines with carbonyl compounds under acidic conditions. For methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, this typically employs L-phenylalanine derivatives and formaldehyde in concentrated sulfuric acid at elevated temperatures (80–100°C) . However, this method suffers from partial racemization, resulting in enantiomeric excess (ee) values below 90%. Modifications, such as using trifluoroacetic acid as a milder catalyst, have improved yields to 60–70% but require extended reaction times (48–72 hours) .

Bischler-Nepieralski Cyclization

Bischler-Nepieralski cyclization offers an alternative route starting from β-phenylethylamides. The substrate undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), forming the tetrahydroisoquinoline skeleton. Subsequent oxidation with potassium permanganate (KMnO₄) introduces the 1-oxo group, while esterification with methanol/sulfuric acid yields the methoxycarbonyl moiety . While this method achieves moderate yields (55–65%), it involves multiple steps, increasing the risk of side reactions and purification challenges.

[2+2+2] Cycloaddition Approaches

Transition-metal-catalyzed [2+2+2] cycloaddition has emerged as a modular strategy for constructing the tetrahydroisoquinoline core. Using nickel or ruthenium catalysts, alkynes and nitriles undergo cyclotrimerization to form the bicyclic framework. A notable example involves the reaction of methyl propiolate with acrylonitrile in the presence of [Ni(cod)₂] (cod = 1,5-cyclooctadiene), producing the 1-oxo derivative in 50–60% yield after oxidation . Though stereoselective, this method requires expensive catalysts and inert atmospheres, limiting its industrial feasibility.

Chemoenzymatic Synthesis for Stereochemical Control

D-Amino Acid Oxidase-Catalyzed Resolution

Recent advancements leverage enzymatic resolution to achieve high enantiomeric purity. A patented chemoenzymatic method (WO2020107780A1) utilizes D-amino acid oxidase (DAAO) to selectively oxidize the (R)-enantiomer of racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . The (S)-enantiomer remains unreacted, while the (R)-form is converted to an iminic acid intermediate, which is subsequently reduced back to the racemic substrate using an imidic acid reducing agent (e.g., sodium borohydride). This dynamic kinetic resolution achieves >99% ee and 49.1% yield under mild conditions (pH 5.0–6.0, 25–37°C) .

Table 1: Key Parameters of the Chemoenzymatic Method

| Parameter | Value/Range |

|---|---|

| Substrate | Racemic tetrahydroisoquinoline-3-carboxylic acid |

| Catalyst | DAAO (isolated or whole-cell) |

| Reducing Agent | Sodium borohydride (3–20 equiv) |

| Reaction Time | 24–48 hours |

| Yield | 49.1% |

| Enantiomeric Excess (ee) | >99% |

| Temperature | 25–37°C |

Lipase-Mediated Kinetic Resolution

Lipases, particularly Candida antarctica lipase B (CAL-B), have been employed for kinetic resolution of racemic esters. In a two-step process, racemic 1-oxo-tetrahydroisoquinoline-3-carboxylic acid is esterified with methanol, followed by enzymatic hydrolysis. CAL-B selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact. This method achieves 98% ee but requires additional steps for esterification and product separation, reducing overall yield to 30–40% .

Industrial-Scale Production Considerations

Process Intensification Strategies

Batch-to-continuous flow systems enhance the scalability of tetrahydroisoquinoline synthesis. Microreactor technology minimizes thermal gradients during exothermic steps (e.g., Pictet-Spengler condensation), improving yield consistency by 15–20% compared to batch reactors . Additionally, immobilized DAAO on silica or chitosan supports allows enzyme reuse for up to 10 cycles without significant activity loss, reducing production costs by 30% .

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball mills has been explored for the Bischler-Nepieralski reaction. Grinding phenylacetamide with PPA and POCl₃ for 2 hours yields the cyclized product in 58% yield, eliminating volatile organic solvent use . Similarly, photocatalytic oxidation using TiO₂ nanoparticles under UV light introduces the 1-oxo group with 85% efficiency, replacing toxic oxidants like KMnO₄ .

Analytical and Quality Control Methods

Chiral HPLC Analysis

Enantiomeric purity is critical for pharmaceutical applications. Chiral HPLC with cellulose-based columns (Chiralpak IC) resolves (R)- and (S)-enantiomers using a hexane/isopropanol mobile phase. Retention times are 8.77 min for (R)- and 11.24 min for (S)-enantiomers, enabling precise ee determination .

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles in the presence of a leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Pharmacological Applications

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has demonstrated several pharmacological activities:

- Antioxidant Activity : Research indicates that compounds with the tetrahydroisoquinoline structure can exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects. It may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and promoting neuronal health.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Binding Affinity Studies : Interaction studies have shown that this compound can bind to various biological targets. Techniques such as molecular docking and binding affinity assays are used to elucidate these interactions, which are crucial for optimizing its pharmacological profile.

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Antioxidant Efficacy in Cell Cultures

In vitro experiments demonstrated that this compound effectively reduced oxidative stress in neuronal cell cultures exposed to harmful agents. The antioxidant capacity was measured using assays like DPPH radical scavenging activity and ABTS assay.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, leading to its neuroprotective and antidepressant effects . Additionally, it has been shown to scavenge free radicals and antagonize the glutamatergic system, further contributing to its neuroprotective properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Structural Difference : The ethyl ester substituent replaces the methyl ester.

- Properties: Molecular Weight: 219.24 g/mol (vs. 205.21 g/mol for the methyl analog) .

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- Structural Difference : The carboxylate group is at position 7 instead of 3.

- Properties: Molecular Weight: 205.21 g/mol (identical to the parent compound) .

- Hazards : Shares similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation) .

(R)- and (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives

- Structural Difference : Lacks the 1-oxo group and exists as enantiomers.

- Biological Implications : The absence of the oxo group may reduce electrophilicity, altering reactivity in enzyme inhibition. Enantiomeric forms could exhibit divergent pharmacokinetic profiles.

Functionalized Derivatives (Angiotensin II Receptor Antagonists)

- Example: (S)-2-(6-fluorobenzo[d]oxazol-2-yl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .

- Structural Modifications : Addition of fluorobenzooxazole and methoxy groups enhances selectivity for angiotensin II type-2 receptors.

- Synthesis : Requires multi-step functionalization, including palladium-catalyzed hydrogenation for deprotection .

Quinoline Analogs (e.g., 6-Methyl-1,2,3,4-tetrahydroquinoline)

- Structural Difference: Isoquinoline vs. quinoline core (positional shift of the nitrogen atom).

- Properties: Molecular Formula: C₁₀H₁₃N (vs. C₁₁H₁₁NO₃ for the parent compound) .

Comparative Data Table

Research Findings and Implications

- Protease Inhibition : The 1-oxo group in the parent compound is critical for coordinating with catalytic residues in proteases, as demonstrated in West Nile virus studies .

- Receptor Antagonism : Functionalization with aromatic groups (e.g., fluorobenzooxazole) enhances receptor binding affinity, as seen in angiotensin II antagonists .

- Stereochemistry: Enantiomers (e.g., R vs.

Biological Activity

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MOTIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities and pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MOTIQ has the molecular formula and a molecular weight of 205.21 g/mol. The compound features a carbonyl group at the first position and a methoxycarbonyl group at the third position of the tetrahydroisoquinoline framework. It can exist in both (R) and (S) configurations, with the (S) form noted for its enhanced biological activities .

Biological Activities

MOTIQ exhibits a range of biological activities, primarily attributed to its unique tetrahydroisoquinoline structure. Key activities include:

- Neuroprotective Effects : Research indicates that MOTIQ and its derivatives can protect neurons from damage caused by neurotoxins such as MPTP and rotenone. This neuroprotection is believed to involve mechanisms such as monoamine oxidase (MAO) inhibition and free radical scavenging .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which contributes to its neuroprotective effects by reducing oxidative stress in neuronal tissues .

- Anti-addictive Potential : Studies have shown that MOTIQ can attenuate cravings in models of substance abuse, suggesting its potential as a therapeutic agent for addiction treatment .

The mechanisms underlying the biological activities of MOTIQ are multifaceted:

- MAO Inhibition : By inhibiting MAO enzymes, MOTIQ may increase the availability of neurotransmitters such as dopamine and serotonin, enhancing mood and cognitive function .

- Antagonism of Glutamatergic Systems : MOTIQ has been found to modulate glutamate signaling pathways, which are often implicated in neurodegenerative diseases .

Case Studies

Several studies have focused on the biological activity of MOTIQ and related compounds:

- Neuroprotection in Rodent Models : A study investigated the neuroprotective effects of MOTIQ against MPTP-induced toxicity in mice. Results indicated that treatment with MOTIQ significantly reduced neurodegeneration and improved motor function compared to control groups .

- Addiction Models : In cocaine self-administration models in rats, MOTIQ was shown to reduce drug-seeking behavior, suggesting its potential utility in addiction therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of MOTIQ compared to structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains carbonyl and methoxycarbonyl groups | Antioxidant, neuroprotective |

| Tetrahydroisoquinoline | Structure | Basic structure without carboxylic substitution | Varies widely; some show psychoactive effects |

| 1-Oxo-Tetrahydroisoquinoline | Structure | Lacks methoxycarbonyl group | Limited studies; potential for similar activities |

| Isoquinoline Derivatives | Structure | More aromatic character; fewer hydrogen atoms | Often exhibit anti-cancer properties |

MOTIQ's unique functional groups enhance its biological activity compared to simpler isoquinoline derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate?

The synthesis typically involves cyclization strategies such as the Pictet-Spengler reaction , where an aromatic aldehyde reacts with an amine under acidic conditions to form the isoquinoline core . Alternative routes include using homophthalic anhydride with imines, enabling single-step ring formation while introducing functional groups . Key steps include:

- Ring formation : Acid-catalyzed cyclization (e.g., trifluoroacetic acid) .

- Esterification : Methanol-mediated esterification of intermediates . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity .

Q. How is stereochemistry confirmed in this compound and its derivatives?

Stereochemical assignments rely on:

- NMR spectroscopy : Diastereotopic proton splitting and NOE experiments (e.g., δ 5.02 ppm singlet for chiral center protons in ) .

- X-ray crystallography : Absolute configuration determination via anomalous dispersion effects (e.g., SHELXL refinement in ) .

- Chiral chromatography : Separation of enantiomers using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from substituent positioning?

Substituent position (e.g., chloro at C5 vs. C6) significantly alters bioactivity. Methodological approaches include:

- Comparative SAR studies : Tabulate activity of analogs (see Table 1) .

- Computational docking : Map steric/electronic effects on target binding (e.g., MAO enzyme inhibition in ) .

- Pharmacokinetic profiling : Assess bioavailability differences via logP and solubility assays .

Table 1: Comparative Bioactivity of Tetrahydroisoquinoline Derivatives

| Compound | Substituent Position | Key Activity |

|---|---|---|

| 5-Chloro derivative | C5 | MAO-B inhibition |

| 6-Bromo derivative | C6 | Reduced receptor affinity |

| N-Acetyl derivative | N-position | Enhanced solubility |

Q. What computational methods optimize reaction conditions for large-scale synthesis?

Advanced strategies include:

- DFT calculations : Predict transition states for cyclization steps, minimizing side reactions .

- Flow chemistry : Continuous flow reactors improve scalability and purity (e.g., 88% yield in ) .

- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts .

Q. How is puckering conformation analyzed in the tetrahydroisoquinoline ring?

Ring puckering is quantified using:

- Cremer-Pople parameters : Amplitude (Q) and phase angles (θ, φ) derived from X-ray data (e.g., Q = 0.5537 Å in ) .

- SHELX refinement : Analyze displacement ellipsoids and hydrogen bonding networks (e.g., N1—H1N⋯O3 interactions in ) .

- Molecular dynamics simulations : Assess conformational flexibility under physiological conditions .

Q. How should discrepancies in enzyme inhibition assays be addressed?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:

- Dose-response curves : Confirm IC50 consistency across multiple replicates .

- Selectivity screening : Test against related enzymes (e.g., MAO-A vs. MAO-B in ) .

- Metabolite profiling : Identify reactive intermediates that may skew results (e.g., MPTP-induced neurotoxicity in ) .

Q. Methodological Notes

Properties

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNCLSLTVLNNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.